molecular formula C8H12ClN3 B596972 N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine CAS No. 1289388-00-6

N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine

Cat. No.: B596972
CAS No.: 1289388-00-6
M. Wt: 185.655
InChI Key: UNAUCVUNRJNDJG-UHFFFAOYSA-N
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Description

N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine typically involves the reaction of 2-chloro-4-methylpyrimidine with isopropylamine. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer, bacterial infections, and inflammatory diseases.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyrimidine: A precursor in the synthesis of N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine.

    2-Chloro-4-aminopyrimidine: Another pyrimidine derivative with similar chemical properties.

    2,4-Dichloropyrimidine: A compound with two chlorine atoms on the pyrimidine ring, used in similar applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its isopropylamine moiety provides additional steric and electronic effects, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

N-[(2-chloropyrimidin-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-6(2)11-5-7-3-4-10-8(9)12-7/h3-4,6,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAUCVUNRJNDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693776
Record name N-[(2-Chloropyrimidin-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-00-6
Record name N-[(2-Chloropyrimidin-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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